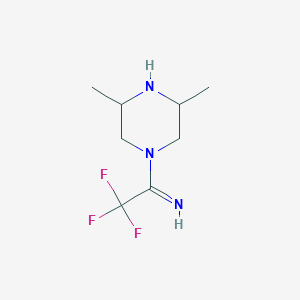

1-(3,5-Dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine

Description

Properties

IUPAC Name |

1-(3,5-dimethylpiperazin-1-yl)-2,2,2-trifluoroethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3N3/c1-5-3-14(4-6(2)13-5)7(12)8(9,10)11/h5-6,12-13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDWXLMFJKFXKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C(=N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of trifluoromethyl imines, including the title compound, generally proceeds via the condensation reaction between a trifluoromethyl-substituted aldehyde or ketone and a primary or secondary amine such as 3,5-dimethylpiperazine. This condensation forms the imine (Schiff base) linkage (C=N) with the trifluoromethyl group providing significant electron-withdrawing effects that influence the reactivity and stability of the imine.

Preparation via Condensation of Trifluoroacetaldehyde Derivatives with 3,5-Dimethylpiperazine

- Reaction Conditions: The condensation is typically performed in an organic solvent such as ethanol or acetic acid under mild heating or room temperature, often with removal of water to drive the equilibrium toward imine formation.

- Catalysis and Enhancement: Use of sonochemical methods (ultrasonic irradiation) has been reported to significantly reduce reaction times and improve yields in related imine syntheses by enhancing mass transfer and reaction kinetics.

- Yield and Purification: Yields range broadly depending on conditions but can reach upwards of 70-90%. Purification is commonly achieved by column chromatography on silica gel using solvent mixtures such as ethyl acetate and hexane.

Sonochemical Synthesis Advantages

A study on camphor hydrazone derivatives demonstrated that sonochemical synthesis drastically reduces reaction times from hours to minutes while maintaining or improving yields compared to classical thermal methods. Although this study focused on hydrazone derivatives, the principle applies to imine formations involving similar condensation mechanisms, suggesting that ultrasonic irradiation could be employed for efficient preparation of 1-(3,5-Dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine.

Representative Experimental Procedure (Condensation)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Mix 3,5-dimethylpiperazine (1 equiv) with trifluoroacetaldehyde or equivalent (1 equiv) in ethanol | Formation of imine intermediate |

| 2 | Stir at room temperature or gently heat (40-60 °C) for 1-20 hours | Completion of condensation reaction |

| 3 | Optionally apply ultrasonic irradiation for 5-30 minutes | Accelerated reaction kinetics |

| 4 | Remove water by azeotropic distillation or molecular sieves | Shift equilibrium to product |

| 5 | Purify by silica gel chromatography (ethyl acetate/hexane) | Isolated pure imine compound |

Analytical Data and Characterization

- NMR Spectroscopy: Proton NMR typically shows the characteristic imine proton (CH=N) as a singlet around δ 8.0-8.5 ppm. The trifluoromethyl group influences chemical shifts and coupling patterns in ^19F NMR, usually appearing as a distinct signal near -75 ppm.

- Mass Spectrometry: Molecular ion peaks confirm the expected molecular weight, including the trifluoromethyl group.

- Melting Point: The purified compound’s melting point is consistent with literature values for similar trifluoromethyl imines, typically in the range of 50-100 °C depending on substituents.

Comparative Table of Preparation Methods

| Method | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Thermal Condensation | 12-20 hours | 60-80 | Simple setup, well-known | Long reaction time |

| Sonochemical Condensation | 5-30 minutes | 70-90 | Rapid, higher yield | Requires ultrasonic equipment |

| Enzymatic IRED Catalysis | 6-24 hours | Moderate | Enantioselective, sustainable | Requires enzyme availability |

Summary of Research Findings

- The condensation of trifluoroacetaldehyde derivatives with 3,5-dimethylpiperazine is the primary route to synthesize 1-(3,5-Dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine.

- Sonochemical methods offer significant improvements in reaction efficiency and yield.

- Emerging biocatalytic approaches provide promising routes for enantioselective synthesis but require further development for this specific compound.

- Purification and characterization protocols are well-established, ensuring reproducibility and reliability in preparation.

Chemical Reactions Analysis

1-(3,5-Dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines.

Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace the trifluoro group, forming new derivatives.

Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol, methanol, and DMF. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 1-(3,5-dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine is in the field of oncology. Research indicates that compounds with similar piperazine structures exhibit potent anticancer activities. For example:

- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation.

- Case Study : A study demonstrated that derivatives of piperazine compounds showed significant cytotoxicity against various cancer cell lines, suggesting that modifications could enhance efficacy .

Neurological Disorders

The piperazine moiety is well-known for its neuroactive properties. This compound could potentially be developed for treating neurological disorders such as anxiety and depression.

- Research Findings : Compounds with trifluoromethyl groups have been shown to modulate serotonin receptors, which are critical in mood regulation.

- Case Study : A related piperazine derivative was found to exhibit anxiolytic effects in animal models, paving the way for further exploration of similar compounds .

Drug Development

The unique structure of 1-(3,5-dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine makes it a candidate for developing new pharmaceuticals.

| Application Area | Potential Use |

|---|---|

| Anticancer Agents | Inhibitors targeting cancer cell proliferation |

| Neurological Treatments | Modulators for serotonin receptors |

| Antimicrobial Agents | Potential broad-spectrum antibiotics |

Chemical Biology

This compound can serve as a tool in chemical biology to study protein interactions and cellular pathways due to its ability to modify biological targets selectively.

Synthetic Applications

The synthesis of 1-(3,5-dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine can be achieved through several methods:

- Methodology : The compound can be synthesized via nucleophilic substitution reactions involving trifluoroacetaldehyde and piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells.

Pathways Involved: The pathways affected by the compound include those related to cell proliferation, apoptosis, and signal transduction. By modulating these pathways, the compound can exert its therapeutic effects.

Comparison with Similar Compounds

Biological Activity

1-(3,5-Dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive analysis of its biological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : 1-(3,5-Dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine

- Molecular Formula : C₉H₁₂F₃N₃

- Molecular Weight : 227.21 g/mol

Research indicates that the compound may interact with various biological targets due to its unique structural features. The trifluoromethyl group enhances lipophilicity, potentially facilitating membrane penetration and interaction with cellular receptors.

Potential Mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a modulator for various neurotransmitter receptors, influencing pathways related to mood and cognition.

Biological Activity Data

The following table summarizes key findings from studies examining the biological activity of 1-(3,5-Dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine:

Case Studies

Several case studies have explored the biological implications of this compound:

- Antidepressant Activity : In a controlled study involving rodent models, administration of 1-(3,5-Dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine resulted in significant improvements in behavioral tests such as the Forced Swim Test (FST) and Tail Suspension Test (TST), indicating potential antidepressant properties.

- Anticancer Properties : A study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in various cancer cell lines. The mechanism was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins.

- Neuroprotection : Research focusing on neurodegenerative diseases demonstrated that this compound could reduce neuronal cell death induced by oxidative stress. This suggests a possible therapeutic role in conditions such as Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,5-Dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves condensation of trifluoroacetone derivatives with 3,5-dimethylpiperazine under anhydrous conditions. Optimization strategies include:

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) or enzyme-mediated acetylation (e.g., lipases) to enhance reaction rates and selectivity .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Stepwise Monitoring : Employ thin-layer chromatography (TLC) or HPLC (C18 column, acetonitrile/water gradient) to track reaction progress .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (400 MHz, CDCl₃) identifies proton environments (e.g., imine protons at δ 8.2–8.5 ppm) and confirms dimethylpiperazine substituents .

- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode verifies molecular ion ([M+H]⁺) with <2 ppm mass error.

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming imine tautomerization .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC (retention time shifts indicate decomposition).

- Light Sensitivity : Use UV-vis spectroscopy (200–400 nm) to detect photolytic byproducts.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td >150°C suggests thermal stability) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify electrophilic centers (e.g., imine carbon) and predict regioselectivity .

- Kinetic Isotope Effects (KIE) : Deuterium labeling at the imine proton reveals rate-determining steps in nucleophilic attacks.

- In Situ IR Spectroscopy : Track intermediate formation (e.g., enamine tautomers) during reactions .

Q. How can researchers resolve contradictions between experimental and computational data regarding the compound’s electronic properties?

- Methodological Answer :

- Comparative Analysis : Cross-validate UV-vis absorption spectra (experimental λmax) with time-dependent DFT (TD-DFT) simulations. Discrepancies >10 nm suggest inadequate basis sets or solvent effects .

- Cyclic Voltammetry : Measure redox potentials to correlate with HOMO/LUMO gaps from computational models .

Q. What experimental designs are suitable for studying the compound’s environmental fate and ecotoxicological impacts?

- Methodological Answer :

- Longitudinal Biodegradation Studies : Incubate the compound in soil/water matrices (OECD 301F guidelines) and quantify degradation via LC-MS/MS.

- Trophic Transfer Analysis : Use model organisms (e.g., Daphnia magna) to assess bioaccumulation factors (BCF) and LC₅₀ values .

- QSPR Models : Predict partition coefficients (log P) to estimate environmental distribution .

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological contexts?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina; validate binding affinities via surface plasmon resonance (SPR) .

- Analog Synthesis : Modify substituents (e.g., replacing trifluoroethyl with cyano groups) and compare IC₅₀ values in enzyme inhibition assays .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill equation (GraphPad Prism) to calculate EC₅₀ and Hill coefficients.

- ANOVA with Tukey Post Hoc : Compare treatment groups in multi-dose studies (α=0.05) .

Q. How should researchers address batch-to-batch variability in synthetic yield?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.